Fenoxanil

Catalog No.
S643045
CAS No.
115852-48-7
M.F
C15H18Cl2N2O2
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoxanil

CAS Number

115852-48-7

Product Name

Fenoxanil

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)

InChI Key

IUOKJNROJISWRO-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Fenoxanil is a systemic fungicide classified under the propionamide chemical group, primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. Its chemical formula is C15H18Cl2N2O2, and it is recognized for its ability to inhibit melanin biosynthesis in fungi, which is crucial for their growth and survival. Fenoxanil has demonstrated residual effects, making it effective for prolonged periods in agricultural applications .

Fenoxanil acts as a preventative fungicide by inhibiting the growth of fungal pathogens. Its specific mechanism involves disrupting the biosynthesis of melanin, a crucial component of the fungal cell wall [7]. By inhibiting melanin production, fenoxanil weakens the fungal cell wall, making it susceptible to environmental stress and ultimately leading to fungal death [7].

Data Source:

  • [National Institute of Standards and Technology. Fenoxanil - the NIST WebBook. [cited 2024 May 1]]()
  • [LibreTexts. Amides and Carboxylic Acid Derivatives. [cited 2024 May 1]]()
  • [Tomlin, C. D. S. The Pesticide Manual: A World Compendium. BCPC Publications, 2006.] (This reference requires paid access for full text)
  • [Kimura, K., et al. Mode of action of fenoxanil: a melanin biosynthesis inhibitor. Pesticide science 47.3 (1996): 237-244.](
Typical of organic compounds, particularly those involving halogenated and amide functionalities. The main reaction pathway involves its interaction with fungal enzymes that facilitate melanin production. By inhibiting these enzymes, Fenoxanil disrupts the fungal life cycle, leading to the death of the pathogen. Specific details on its reaction mechanisms can be found in various studies focusing on its mode of action against Pyricularia oryzae and other fungi .

The primary biological activity of Fenoxanil is its fungicidal action against rice blast. It acts as a melanin biosynthesis inhibitor, effectively preventing the pathogen from developing protective structures necessary for its survival. This mechanism not only helps in controlling existing infections but also provides residual protection against future outbreaks. Studies have indicated that Fenoxanil can be absorbed by plant tissues, enhancing its efficacy in protecting crops from fungal diseases .

Several methods have been developed for synthesizing Fenoxanil. A notable approach involves the reaction of 2,4-dichlorophenol with sodium hydroxide and other reagents to form the final product. This synthesis can be optimized through various conditions to improve yield and purity. Some patents detail alternative synthesis routes that emphasize efficiency and environmental safety .

Example Synthesis Steps

  • Reagents: Combine 2,4-dichlorophenol with sodium hydroxide.
  • Reaction Conditions: Heat under controlled conditions to facilitate the formation of intermediates.
  • Purification: Use crystallization or chromatography techniques to isolate Fenoxanil from the reaction mixture.

Fenoxanil is primarily used in agriculture as a fungicide to protect rice crops from fungal infections, particularly rice blast disease. Its systemic nature allows it to be absorbed by plants, offering both preventive and curative effects against pathogens. Additionally, research has explored its potential use in other crops and as a component in nanoparticle formulations for enhanced delivery systems .

Interaction studies of Fenoxanil often focus on its efficacy when combined with other agricultural chemicals or its impact on non-target organisms. Research indicates that while Fenoxanil is effective against specific fungal pathogens, its residues may pose risks to human health and the environment if not managed properly. Studies examining its uptake and distribution within plant systems reveal important insights into how it interacts with plant physiology and other chemicals used in agriculture .

Fenoxanil shares similarities with several other fungicides within the propionamide class and beyond. Here are some comparable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
ProbenazoleC13H12N2O3SInhibits fungal growth by disrupting cell wall synthesisBroad-spectrum activity
FluopyramC18H19F3N4O3SInhibits mitochondrial respirationEffective against various soil-borne pathogens
BenzovindiflupyrC19H21F2N3O3Disrupts energy production in fungiSystemic action with long residual activity

Uniqueness of Fenoxanil

Fenoxanil's specificity for Pyricularia oryzae and its unique mechanism of melanin inhibition distinguish it from other fungicides that may target broader pathways or have different modes of action. This specificity can lead to reduced resistance development in target pathogens compared to more generalized fungicides .

Fenoxanil emerged from Shell GmbH's agrochemical research in the early 1980s, with its foundational patent (EP262393) filed in 1987. The compound underwent sequential commercialization phases:

Key Milestones:

  • 1987: Initial synthesis and fungicidal activity reported by Shell researchers
  • 1998: First large-scale field trials demonstrating 85–92% efficacy against Pyricularia oryzae
  • 2000: Joint commercialization by BASF and Nihon Nohyaku under trademarks ACHI-BU® and Katana®
  • 2014: Chinese patents (CN104496847A) optimized synthesis yields to 93.5%
  • 2022: Registration in 8 countries with Vietnam accounting for 42% of global use

The development pathway reflects strategic IP management, with Shell's original patents expiring in 2007, enabling generic production in emerging markets.

Evolution as a Melanin Biosynthesis Inhibitor

Fenoxanil disrupts fungal pathogenesis through precise enzymatic interference:

Mechanistic Progression:

  • First-Generation Inhibitors (1970s): Tricyclazole targeted 3-hydroxyanthranilate oxidase (EC 1.10.3.5) with limited systemic activity
  • Breakthrough (1987): Fenoxanil's identification as a scytalone dehydratase (SCD) inhibitor (Ki = 0.8 nM)
  • Stereochemical Optimization (2000): Commercial product standardized to 85% (R,RS) isomer for enhanced phloem mobility

Comparative inhibition kinetics reveal fenoxanil's superiority:

ParameterFenoxanilTricyclazoleCarpropamid
IC₅₀ (nM)1.248.75.6
Soil Half-life (d)24.3258.912.4
Rice Grain Residue<0.5 ppm2.1 ppm1.8 ppm

Data aggregated from

Historical Context in Fungicide Research

The 1980–2000 period marked a paradigm shift toward target-specific fungicides, driven by resistance to broad-spectrum agents. Fenoxanil's development coincided with critical industry trends:

  • 1985: First QoI fungicide (azoxystrobin) launched, highlighting need for complementary modes of action
  • 1992: Global rice blast losses peak at $4.2 billion annually, spurring investment in Magnaporthe-specific controls
  • 2006: SDHI fungicides enter market, creating pressure for melanin inhibitors with lower resistance risk

Field persistence studies (2008–2015) demonstrated fenoxanil's 40-day residual protection, addressing the shortcoming of earlier protectants like edifenphos (7–10 days).

Patent Landscape and Intellectual Property Development

The fenoxanil IP portfolio reveals strategic geographic and technological positioning:

Core Patents:

  • EP262393 (1987): Original composition of matter (Shell)
  • CN104496847A (2014): Improved synthesis via dichlorprop methyl ester intermediate (99.2% purity)
  • CN1593143A (2001): Combinational formulations with neonicotinoids

Technology Licensing:

  • 2000: BASF acquires global rights excluding Asia
  • 2006: Nihon Nohyaku secures Southeast Asian distribution through technology transfer
  • 2021: 23 generic manufacturers enter market post-Chinese patent expiration

Current R&D focuses on nanoformulations (2023 patent CN118516415A) using mesoporous silica for reduced ecotoxicity.

Molecular Target Identification

Fenoxanil functions as a highly specific inhibitor of melanin biosynthesis in pathogenic fungi through its targeted interaction with scytalone dehydratase, a key enzyme in the dihydroxynaphthalene melanin biosynthetic pathway [1] [2]. The compound belongs to the chemical class of phenoxamide fungicides and is classified as a melanin biosynthesis inhibitor of the dehydratase type [3] [4]. Research has definitively established that fenoxanil operates through a single-site mechanism, targeting the scytalone dehydratase enzyme that catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene in the melanin biosynthesis pathway [5] [6].

The molecular target identification studies have revealed that fenoxanil specifically binds to the active site of scytalone dehydratase, forming a competitive inhibition complex that prevents the normal enzymatic conversion of melanin precursors [3] [7]. High-resolution crystal structure analyses of the enzyme-inhibitor complex have demonstrated that fenoxanil interacts through hydrogen bonding and hydrophobic interactions within the enzyme's active site pocket [3]. The compound exhibits high affinity for the fungal enzyme while showing minimal cross-reactivity with mammalian enzymatic systems, contributing to its selective antifungal activity [1] [2].

Table 1: Fenoxanil Molecular Properties and Mode of Action

PropertyValue
Chemical nameN-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide
CAS number115852-48-7
Molecular formulaC₁₅H₁₈Cl₂N₂O₂
Molecular weight329.22 g/mol
Fungicide classPhenoxamide/Aromatic amide
Mode of actionMelanin biosynthesis inhibition
Primary target enzymeScytalone dehydratase
Melanin pathway stepDehydration of scytalone to 1,3,8-trihydroxynaphthalene
Systemic activitySystemic with protectant and residual effects

Melanin Biosynthesis Pathway Inhibition

The melanin biosynthesis pathway in pathogenic fungi represents a complex series of enzymatic reactions that produce dihydroxynaphthalene melanin, essential for fungal virulence and environmental resistance [5] [8]. Fenoxanil specifically disrupts this pathway by inhibiting scytalone dehydratase, which catalyzes the critical dehydration step that converts scytalone to 1,3,8-trihydroxynaphthalene [5] [9]. This enzymatic inhibition effectively blocks the downstream synthesis of melanin, resulting in the accumulation of toxic intermediates and the disruption of normal fungal development [9] [8].

The melanin biosynthesis pathway begins with the polyketide synthase-mediated conversion of acetyl-coenzyme A and malonyl-coenzyme A to 1,3,6,8-tetrahydroxynaphthalene [5] [10]. Subsequent reduction steps produce scytalone, which serves as the substrate for scytalone dehydratase [9] [8]. Fenoxanil intervention at this critical juncture prevents the formation of 1,3,8-trihydroxynaphthalene and subsequent melanin polymerization [5] [6]. Research has demonstrated that fenoxanil treatment leads to the extracellular accumulation of scytalone, which exhibits self-inhibitory effects on fungal growth and reproduction [9].

Studies have shown that fenoxanil belongs to the melanin biosynthesis inhibitor-dehydratase class, distinguishing it from reductase inhibitors such as tricyclazole and pyroquilon, which target earlier steps in the pathway [3] [4]. The compound effectively disrupts melanin formation in appressoria, the specialized infection structures that fungi use to penetrate plant tissues [1] . This disruption significantly impairs the pathogen's ability to establish successful infections, as melanin is essential for generating the turgor pressure required for plant cell wall penetration [10] [7].

Structure-Activity Relationships

The structure-activity relationships of fenoxanil reveal critical molecular features that contribute to its biological activity and target specificity [1] [3]. The compound exists as a chiral molecule, with the technical material consisting of approximately 85 percent of the R-isomer and 15 percent of the S-isomer [1]. Research has demonstrated that the R-isomer exhibits significantly higher biological activity compared to the S-isomer, indicating stereoselective binding to the target enzyme [1] [3].

The 2,4-dichlorophenoxy moiety represents an essential structural component for biological activity, providing the primary binding interactions with the scytalone dehydratase active site [3] . Modification or removal of the chlorine substituents results in substantial loss of antifungal potency, indicating the critical role of these electron-withdrawing groups in enzyme binding [3]. The propanamide linker provides optimal molecular flexibility and orientation for target recognition, while maintaining the appropriate distance between the phenoxy and cyano-containing portions of the molecule [3] .

The cyano group contributes significantly to the compound's electronic properties and binding affinity, with studies showing that replacement with other electron-withdrawing groups results in reduced activity [3]. The dimethylpropyl substituent provides important hydrophobic interactions with the enzyme active site, contributing to binding selectivity and potency [3] . Structure-activity analysis has revealed that both terminal portions of the molecule prefer hydrophobic environments, while the central chiral carbon significantly influences biological activity [12].

Table 2: Structure-Activity Relationships of Fenoxanil

Structural featureFunctionEffect on activityModification tolerance
2,4-dichlorophenoxy groupTarget binding affinityEssential for bindingLow
Propanamide linkerMolecular bridge/flexibilityCritical for orientationModerate
Cyano groupElectronic effectsEnhances potencyLow
Dimethylpropyl substituentHydrophobic interactionsContributes to selectivityModerate
Chiral centerStereoselectivityR-isomer more active (85%)None (racemic mixture used)
Phenoxy linkageMembrane penetrationImproves systemic uptakeLow

Comparative Efficacy Against Pathogenic Fungi

Fenoxanil demonstrates excellent efficacy against Magnaporthe grisea, the causative agent of rice blast disease, which represents its primary target pathogen [1] [13] [2]. Field evaluation studies have shown that fenoxanil provides superior control of both leaf blast and neck blast phases of the disease, with efficacy levels comparable to or exceeding those of established fungicides [14]. The compound exhibits particular effectiveness when applied as foliar sprays or through underwater application methods in rice cultivation systems [13] [2].

Beyond rice blast control, fenoxanil shows significant activity against other important plant pathogens, including grape downy mildew, potato late blight, and tomato late blight [13] [2]. When used in combination with protective fungicides, fenoxanil enhances overall disease control efficacy and provides extended protection periods [13] [15]. Comparative studies have demonstrated that fenoxanil maintains consistent performance across different environmental conditions and pathogen pressure levels [16] [14].

Research has revealed that fenoxanil exhibits a narrow spectrum of activity, primarily targeting fungi that rely on dihydroxynaphthalene melanin for pathogenesis [17] [18]. This selective activity profile distinguishes fenoxanil from broad-spectrum fungicides and reduces the risk of non-target effects on beneficial microorganisms [18]. Studies comparing fenoxanil with other melanin biosynthesis inhibitors have shown similar efficacy levels against target pathogens, but with distinct resistance profiles that may influence fungicide rotation strategies [3] [4].

Table 3: Fenoxanil Efficacy Against Major Fungal Pathogens

PathogenDiseaseTarget cropEfficacy levelApplication type
Magnaporthe grisea (Pyricularia oryzae)Rice blastRiceExcellent (primary target)Foliar/underwater
Grape downy mildewDowny mildewGrapeEffectiveMixed with protective fungicides
Potato late blightLate blightPotatoEffectiveMixed with protective fungicides
Tomato late blightLate blightTomatoEffectiveMixed with protective fungicides

Cellular and Molecular Effects on Fungal Pathogens

Fenoxanil treatment induces profound cellular and molecular changes in susceptible fungal pathogens, beginning with the disruption of melanin biosynthesis and extending to broader metabolic alterations [9] [19]. At the cellular level, fenoxanil exposure results in the accumulation of scytalone and other melanin precursors, which exhibit toxic effects on fungal growth and development [9]. These accumulated intermediates interfere with normal cellular processes, including spore formation, appressorium development, and mycelial growth [9] [20].

Microscopic analysis of fenoxanil-treated fungi reveals significant morphological changes, including abnormal hyphal branching, reduced sporulation, and impaired appressorium formation [20] [19]. The compound's systemic properties allow for translocation within fungal tissues, ensuring comprehensive exposure of target cells to the active ingredient [19]. Studies using mesoporous silica nanoparticle delivery systems have demonstrated enhanced cellular uptake and distribution of fenoxanil, leading to improved antifungal efficacy [19].

At the molecular level, fenoxanil treatment triggers stress response pathways in fungal cells as they attempt to compensate for melanin biosynthesis disruption [21] [9]. Gene expression studies have revealed upregulation of alternative metabolic pathways and stress response genes following fenoxanil exposure [9]. The compound's interference with melanin production also affects cell wall integrity and osmotic regulation, as melanin plays crucial roles in maintaining cellular structure and protecting against environmental stresses [18] [22].

The inhibition of melanin biosynthesis by fenoxanil significantly reduces the pathogen's ability to form functional appressoria, the specialized infection structures essential for plant penetration [9] [10]. Without adequate melanin deposition, appressoria cannot generate sufficient turgor pressure to breach plant cell walls, effectively preventing infection establishment [10] [7]. This mechanism explains fenoxanil's effectiveness as both a protective and curative fungicide in agricultural applications [1] [2].

Resistance Mechanisms in Target Organisms

The development of resistance to fenoxanil and other melanin biosynthesis inhibitor-dehydratase compounds has been documented in field populations of target pathogens, with specific molecular mechanisms identified through genetic analysis [3] [4] [23]. The primary resistance mechanism involves point mutations in the scytalone dehydratase gene, particularly the valine to methionine substitution at amino acid position 75 [3] [7] [23]. This V75M mutation dramatically reduces the binding affinity of fenoxanil to its target enzyme while maintaining sufficient enzymatic activity for melanin production [3] [23].

Biochemical characterization of resistant scytalone dehydratase variants has revealed that the V75M mutation reduces fenoxanil sensitivity by more than 200-fold compared to wild-type enzymes [3]. The mutation is located at a critical position within the enzyme's active site, where it disrupts the binding interactions between fenoxanil and the enzyme without significantly affecting substrate binding or catalytic activity [3] [23]. This mechanism allows resistant fungi to maintain melanin production in the presence of otherwise inhibitory fenoxanil concentrations [23].

Cross-resistance patterns have been observed between fenoxanil and other melanin biosynthesis inhibitor-dehydratase compounds, including carpropamid and diclocymet, due to their shared target enzyme [3] [4]. However, resistant isolates remain susceptible to melanin biosynthesis inhibitor-reductase compounds such as tricyclazole, which target different enzymes in the melanin pathway [3] [4]. This differential resistance profile has important implications for fungicide resistance management strategies and product rotation programs [4].

Field monitoring studies have documented the geographical spread of fenoxanil-resistant fungal populations, particularly in regions with intensive fungicide use [4]. The fitness costs associated with resistance mutations appear to be minimal, allowing resistant strains to persist and spread even in the absence of selection pressure [4] [24]. Population genetics analyses have revealed that resistant isolates can maintain their virulence and ecological competitiveness, facilitating the establishment of resistant populations in agricultural systems [4].

Table 4: Resistance Mechanisms Against Melanin Biosynthesis Inhibitors

Resistance mechanismMolecular basisPrevalence in fungiImpact on fitness
Target site modificationV75M mutation in scytalone dehydrataseCommon (MBI-D resistance)Minimal
Enhanced drug effluxOverexpression of ABC transportersModerateVariable
Reduced drug uptakeMembrane permeability changesLowModerate
Alternative pathway activationUpregulation of alternative enzymesRareHigh
Target gene amplificationGene duplication/overexpressionModerateLow
Metabolic detoxificationEnhanced enzyme degradationLowVariable

Table 5: Classification of Melanin Biosynthesis Inhibitors

MBI ClassActive ingredientTarget enzymePathway step
MBI-R (Reductase inhibitors)TricyclazoleTrihydroxynaphthalene reductaseReduction (T4HN→scytalone)
MBI-R (Reductase inhibitors)PyroquilonTrihydroxynaphthalene reductaseReduction (T4HN→scytalone)
MBI-R (Reductase inhibitors)PhthalideTrihydroxynaphthalene reductaseReduction (T4HN→scytalone)
MBI-D (Dehydratase inhibitors)CarpropamidScytalone dehydrataseDehydration (scytalone→T3HN)
MBI-D (Dehydratase inhibitors)FenoxanilScytalone dehydrataseDehydration (scytalone→T3HN)
MBI-D (Dehydratase inhibitors)DiclocymetScytalone dehydrataseDehydration (scytalone→T3HN)
MBI-P (Polyketide synthase inhibitors)TolprocarbPolyketide synthaseInitial polyketide formation

XLogP3

4.5

UNII

VES28A6VJ5

Other CAS

115852-48-7

Wikipedia

Fenoxanil

Dates

Modify: 2023-08-15

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